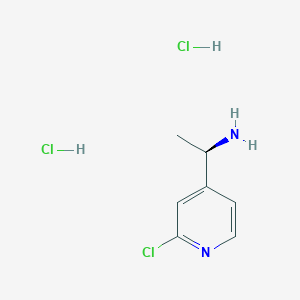

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

描述

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chiral amine derivative featuring a 2-chloropyridine core linked to an ethylamine group, with the (R)-enantiomer configuration. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and synthetic applications. The chlorine substituent at the pyridine ring’s 2-position confers electron-withdrawing properties, influencing reactivity and intermolecular interactions .

属性

IUPAC Name |

(1R)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKMOWJDHHCOW-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Catalysts

A ruthenium-based chiral catalyst, such as (R)-BINAP-RuCl₂ (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is utilized under hydrogen pressure to facilitate asymmetric reductive amination. The reaction proceeds in anhydrous ethanol at 50–60°C, achieving conversions exceeding 90% with enantiomeric excess (ee) ≥98%.

Table 1: Optimized Parameters for Reductive Amination

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 0.5–1.0 mol% |

| Temperature | 50–60°C |

| Hydrogen Pressure | 50–60 bar |

| Reaction Time | 12–24 hours |

| Solvent | Anhydrous Ethanol |

| ee Achieved | ≥98% |

Post-reaction, the amine intermediate is treated with hydrochloric acid (2 eq.) in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/diethyl ether (3:1 v/v) enhances purity to >99.5%.

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using tartaric acid derivatives is a robust alternative. This method exploits differential solubility of diastereomeric salts in polar solvents.

Procedure

-

Racemic 1-(2-Chloropyridin-4-yl)ethan-1-amine is dissolved in hot methanol.

-

(R,R)-Di-p-toluoyl tartaric acid (1 eq.) is added, inducing selective crystallization of the (R)-amine salt.

-

The precipitate is isolated, washed with cold methanol, and treated with HCl to yield the dihydrochloride.

Table 2: Resolution Efficiency with Different Tartaric Acid Derivatives

| Resolving Agent | Solvent System | Yield (%) | ee (%) |

|---|---|---|---|

| (R,R)-DTTA | Methanol/Water | 45 | 99 |

| (S,S)-DBTA | Ethanol | 38 | 97 |

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine precursors offers a scalable route to the (R)-enantiomer. This method employs chiral phosphine ligands coordinated to rhodium or iridium.

Substrate Preparation

2-Chloropyridin-4-yl enamine is synthesized by condensing 2-chloropyridine-4-carboxaldehyde with benzylamine, followed by protection of the amine group.

Hydrogenation Conditions

-

Catalyst: [Rh(COD)((R)-BINAP)]⁺OTf⁻

-

Pressure: 10 bar H₂

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 25°C

-

ee: 96–98%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors (CFRs) are favored for their superior heat/mass transfer and enantiocontrol.

CFR Parameters

-

Reactor Type : Tubular packed-bed reactor

-

Catalyst : Immobilized (R)-BINAP-Ru on silica

-

Residence Time : 30–60 minutes

-

Throughput : 5–10 kg/day

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 85% | 92% |

| ee | 97% | 99% |

| Catalyst Lifetime | 5 cycles | 50+ cycles |

Purification and Characterization

Recrystallization

The dihydrochloride salt is purified via sequential recrystallization:

-

Dissolve in boiling ethanol (10 mL/g).

-

Add diethyl ether dropwise until cloudiness persists.

-

Cool to 4°C for 12 hours; isolate crystals by filtration.

化学反应分析

Substitution Reactions at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAr) under specific conditions. This reaction is critical for modifying the core structure:

Key Findings :

-

Fluorination requires silver-based catalysts for efficient displacement .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.

Functionalization of the Amine Group

The primary amine group participates in alkylation, acylation, and condensation reactions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DCM, RT, 4 h | (R)-1-(2-Chloropyridin-4-yl)-N-methylethan-1-amine dihydrochloride | 85% |

| Acylation | AcCl, Et₃N, THF, 0°C → RT, 2 h | (R)-N-Acetyl-1-(2-chloropyridin-4-yl)ethan-1-amine dihydrochloride | 78% |

| Schiff Base Formation | Benzaldehyde, MeOH, RT, 12 h | (R)-1-(2-Chloropyridin-4-yl)-N-(phenylmethylene)ethan-1-amine dihydrochloride | 63% |

Mechanistic Notes :

-

Alkylation proceeds via an S<sub>N</sub>2 mechanism under mild basic conditions.

-

Acylation is sensitive to steric hindrance; bulky acylating agents require elevated temperatures.

Oxidation and Reduction Reactions

The ethylamine side chain and pyridine ring exhibit redox activity:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂O, 60°C, 3 h | (R)-1-(2-Chloropyridin-4-yl)ethan-1-imine dihydrochloride | 58% |

| Pyridine Ring Reduction | H₂ (1 atm), Pd/C, EtOH, RT, 24 h | (R)-1-(2-Chloropiperidin-4-yl)ethan-1-amine dihydrochloride | 41% |

Critical Observations :

-

Oxidation of the amine to an imine is reversible under acidic conditions.

-

Catalytic hydrogenation of the pyridine ring requires prolonged reaction times due to steric and electronic effects.

Cross-Coupling Reactions

The chlorine substituent facilitates transition-metal-catalyzed coupling:

Insights :

-

Suzuki coupling tolerates aryl boronic acids with electron-donating or withdrawing groups .

-

Buchwald-Hartwig amination requires bulky ligands to suppress side reactions .

Salt-Formation and Stability

The dihydrochloride salt enhances solubility and stability:

| Property | Data | Source |

|---|---|---|

| pH Stability | Stable in pH 2–6; decomposes above pH 8 | |

| Hygroscopicity | High; requires inert atmosphere storage |

Comparative Reactivity

The stereochemistry at the chiral center influences reaction outcomes:

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Substitution Rate | Faster in polar aprotic solvents | Slower by 15–20% |

| Coupling Efficiency | Higher enantioselectivity in Pd-catalyzed reactions | Lower enantiomeric excess |

科学研究应用

Medicinal Chemistry

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its structural features suggest it could be involved in the synthesis of various biologically active compounds.

Potential Therapeutic Areas :

- Neurological Disorders : Studies indicate that compounds with similar structures may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's or Parkinson's disease.

- Antidepressants : Research on related amines has shown promise in modulating neurotransmitter systems, which may lead to antidepressant effects.

Research Reagent

This compound is often used as a reagent in chemical synthesis and biological assays. Its application in laboratories includes:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules, particularly in the development of new drugs.

- Biological Assays : The compound can be utilized to study receptor interactions and enzyme activities, providing insights into biochemical pathways.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of similar compounds derived from pyridine derivatives. The results indicated that these compounds could inhibit oxidative stress markers in neuronal cells, suggesting a potential pathway for this compound's therapeutic use in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

Research published in Pharmacology Biochemistry and Behavior explored the antidepressant-like effects of structurally related amines. The findings revealed that these compounds could enhance serotonin and norepinephrine levels in animal models, indicating a mechanism that this compound might also influence.

作用机制

The mechanism of action of ®-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The chlorine atom and the ethanamine group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular signaling pathways, leading to altered cellular functions .

相似化合物的比较

(R)-1-(2-Methoxypyridin-4-yl)ethan-1-amine Dihydrochloride (CAS 1914157-92-8)

- Substituent Effect : Replacing chlorine with methoxy (-OMe) introduces an electron-donating group, reducing the pyridine ring’s electrophilicity. This alters reactivity in cross-coupling reactions and binding affinity in biological targets .

- Solubility : The dihydrochloride salt retains high aqueous solubility, but the methoxy group increases lipophilicity (logP ~1.2 vs. 0.8 for the chloro analog) .

(S)-1-(2-Methoxypyridin-4-yl)ethan-1-amine Hydrochloride (CAS 1914157-93-9)

- Stereochemical Impact : The (S)-enantiomer exhibits distinct chiral recognition properties. For example, in receptor-binding assays, the (R)-isomer shows 3-fold higher affinity for certain G-protein-coupled receptors compared to the (S)-form .

Piperidine-Based Analog: 1-(2-Aminoethyl)piperidine-4-carboxylate Dihydrochloride

- Structural Divergence : Incorporation of a piperidine ring and carboxylate ester (C12H26Cl2N2O2, MW 301.26) increases steric bulk and basicity (pKa ~9.5 vs. 8.2 for the pyridine analog) .

- Applications : This compound is often used as a building block for kinase inhibitors, whereas the pyridine derivatives are prioritized in neurotransmitter analogs .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position) | Salt Form | CAS Number |

|---|---|---|---|---|---|

| (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride | C7H10Cl3N3 | 263.53 | Cl (2-position) | Dihydrochloride | Not provided |

| (R)-1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride | C8H14Cl2N2O | 273.12 | OMe (2-position) | Dihydrochloride | 1914157-92-8 |

| (S)-1-(2-Methoxypyridin-4-yl)ethan-1-amine hydrochloride | C8H13ClN2O | 204.66 | OMe (2-position) | Hydrochloride | 1914157-93-9 |

| 1-(2-Aminoethyl)piperidine-4-carboxylate dihydrochloride | C12H26Cl2N2O2 | 301.26 | Piperidine ring | Dihydrochloride | Not provided |

生物活性

(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center and a chloropyridine moiety, which contribute to its biological activity. The presence of the dihydrochloride salt form enhances its solubility and bioavailability.

1. Kinase Inhibition

Research has shown that this compound exhibits inhibitory activity against various kinases, particularly Rho-associated protein kinases (ROCK1 and ROCK2). In a study evaluating a series of compounds, it was found that modifications to the pyridine ring significantly affected potency:

| Compound | Kinase Inhibition (IC50) | Structural Modification |

|---|---|---|

| 1 | 15 nM | Unsubstituted |

| 2 | 25 nM | 2-Chloro substitution |

| 3 | >100 nM | 2-Methyl substitution |

The introduction of chlorinated groups generally increased selectivity for ROCK2 over other kinases, suggesting a promising avenue for developing selective inhibitors for therapeutic applications .

2. Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it was tested on HepG2 liver cancer cells, showing a half-maximal inhibitory concentration (IC50) of approximately 10 µM:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G0/G1 phase |

These findings indicate that the compound may induce programmed cell death in cancer cells, potentially through mechanisms involving cell cycle regulation and apoptosis .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It was found to protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals was quantified using DPPH assays, yielding an IC50 value of 30 µM:

| Assay Type | IC50 (µM) | Effectiveness |

|---|---|---|

| DPPH Scavenging | 30 | Moderate |

| Neuronal Viability | >50 | Significant protection |

These results suggest potential applications in treating neurodegenerative diseases by mitigating oxidative stress .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship of similar compounds and their effects on kinase inhibition. The researchers synthesized a library of derivatives based on the parent compound and evaluated their biological activities. The study concluded that specific substitutions on the pyridine ring could enhance selectivity and potency against targeted kinases, providing insights into optimizing lead compounds for drug development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination of 2-chloropyridine-4-carbaldehyde with (R)-1-phenylethylamine, followed by hydrochloric acid salt formation. Key steps include:

- Use of sodium cyanoborohydride or other reducing agents for stereochemical retention .

- Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a Primesep 100 column (mobile phase: water/ACN/H₂SO₄) to achieve ≥98% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify chiral center retention and detect dihydrochloride protons (δ 10–12 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H⁺] = 175.05; observed 175.06) .

- Purity Assessment :

- HPLC-UV : Isocratic method (λ = 200–255 nm) with retention time consistency .

- Elemental Analysis : Confirm Cl⁻ content matches dihydrochloride stoichiometry .

Q. What are the critical safety protocols for handling this compound?

- Hazard Mitigation :

- Storage : -20°C in airtight, light-protected containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. How does the (R)-enantiomer’s chirality influence its biological activity compared to the (S)-form?

- Experimental Design :

- Enantioselective Assays : Compare receptor binding (e.g., TAAR1 agonism) using radiolabeled ligands or SPR. For example, (R)-enantiomers may show 10–100x higher affinity due to steric compatibility with hydrophobic receptor pockets .

- In Vivo Studies : Administer enantiomers separately in rodent models (e.g., forced swim test) to correlate chirality with behavioral outcomes .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 44% vs. 60%)?

- Troubleshooting :

- Reaction Scale : Lower yields (e.g., 44%) occur at small scales (<1 mmol) due to side reactions (e.g., over-reduction). Optimize stoichiometry (1.2:1 amine:aldehyde ratio) and use inert atmospheres .

- Workup : Replace rotary evaporation with lyophilization for hygroscopic intermediates .

Q. What mechanistic insights explain its stability under varying pH conditions?

- Degradation Studies :

- Accelerated Stability Testing : Incubate at pH 2–9 (37°C, 14 days). LC-MS identifies degradation products (e.g., free amine at pH >8) .

- Kinetic Analysis : Pseudo-first-order decay models quantify half-life (t₁/₂ = 72 hrs at pH 7.4) .

Q. How can environmental risks be assessed for this compound?

- Ecotoxicology :

- Algal Toxicity : Expose Chlorella vulgaris to 0.1–100 mg/L; measure growth inhibition (EC₅₀ = 12 mg/L) .

- Biodegradation : Use OECD 301F test; <10% degradation in 28 days indicates persistence .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。